Buphedrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Buphedrone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Aplicaciones Científicas De Investigación

Neurotoxicity Research

A study examined the neurotoxic effects of Buphedrone in comparison to N-Ethylhexedrone (NEH), another synthetic cathinone. It was found that both drugs cause neurotoxicity through distinct mechanisms, with this compound specifically causing early apoptosis in neurons. The study highlighted this compound's differential impact on human neurons and microglia, indicating that it exerts neuro-microglia toxicities by distinct mechanisms compared to NEH (de Mello-Sampayo et al., 2020).

Metabolism Studies

Research on the metabolism of this compound in mice was conducted to understand its metabolic pathways. The study aimed at identifying potential markers for estimating drug consumption. It was observed that this compound undergoes metabolic pathways similar to other synthetic cathinones, with metabolites derived from N-dealkylation being the most excreted in mice urine (Carrola et al., 2020).

Chemical Analysis

An analysis conducted on this compound and another designer drug, Pentedrone, involved synthesizing reference materials for these methcathinone analogues. The study provided complete characterization through various techniques like FTIR, FT-Raman, ¹H NMR, ¹³C NMR, GC/MS, and ESI-HRMS. This research aids in confirming the identity of this compound in forensic settings (Maheux & Copeland, 2012).

Hepatotoxicity Analysis

A study on the hepatotoxic potential of synthetic cathinones, including this compound, assessed their impact on primary rat hepatocytes and HepaRG and HepG2 cell lines. The study concluded that this compound can disrupt mitochondrial homeostasis and induce apoptotic and necrotic features, highlighting its hepatotoxic potential (Bravo et al., 2021).

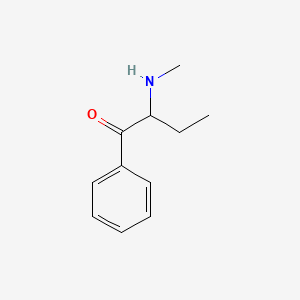

Propiedades

Número CAS |

408332-79-6 |

|---|---|

Fórmula molecular |

C11H15NO |

Peso molecular |

177.24 |

Nombre IUPAC |

2-(methylamino)-1-phenylbutan-1-one |

InChI |

InChI=1S/C11H15NO/c1-3-10(12-2)11(13)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3 |

Clave InChI |

DDPMGIMJSRUULN-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC=CC=C1)NC |

SMILES canónico |

CCC(C(=O)C1=CC=CC=C1)NC |

| 408332-79-6 | |

Secuencia |

X |

Sinónimos |

buphedrone |

Origen del producto |

United States |

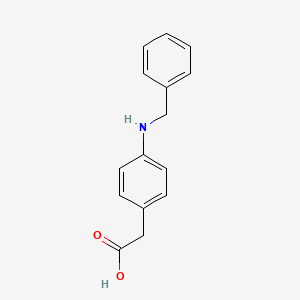

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

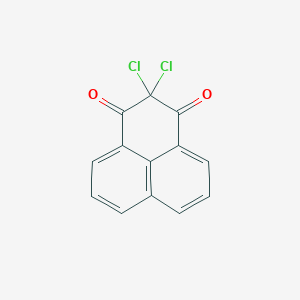

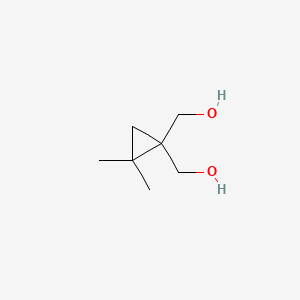

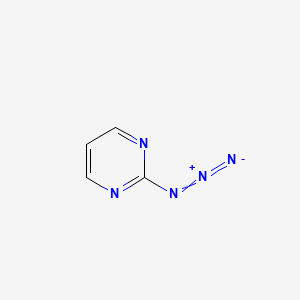

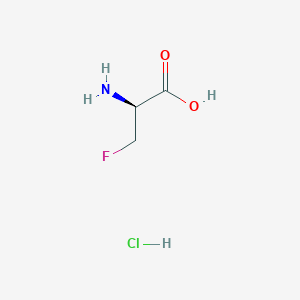

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [2-(diethylamino)ethyl]-, diethyl ester](/img/structure/B1655619.png)

![1-Methyl-4-[1-(4-methylphenyl)sulfonylethenylsulfonyl]benzene](/img/structure/B1655636.png)